molecular formula C17H14F5IO2 B14848944 Alcohol Togni-(4-F-PhOCF2CF2)-reagent

Alcohol Togni-(4-F-PhOCF2CF2)-reagent

Cat. No.: B14848944
M. Wt: 472.19 g/mol
InChI Key: KDSJMESGRFSLCY-UHFFFAOYSA-N
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Description

Alcohol Togni-(4-F-PhOCF2CF2)-reagent is a fluorinated organoiodine compound characterized by a 4-fluoro-phenoxy group (4-F-PhO) attached to a tetrafluoroethylene (CF2CF2) chain. These reagents are pivotal in organic synthesis for selective fluorination and fluorinated alkylation reactions, particularly in pharmaceutical and agrochemical research .

The 4-F-PhO group enhances electrophilicity due to the electron-withdrawing fluorine atom, facilitating nucleophilic substitution or radical-mediated fluorination. The reagent is typically a stable solid, soluble in organic solvents like THF or dichloromethane, and requires handling under inert conditions due to its sensitivity to moisture and oxygen .

Properties

Molecular Formula

C17H14F5IO2

Molecular Weight

472.19 g/mol

IUPAC Name

3,3-dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1λ3,2-benziodoxole

InChI

InChI=1S/C17H14F5IO2/c1-15(2)13-5-3-4-6-14(13)23(25-15)16(19,20)17(21,22)24-12-9-7-11(18)8-10-12/h3-10H,1-2H3

InChI Key

KDSJMESGRFSLCY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=C(C=C3)F)(F)F)(F)F)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

The Togni reagent family comprises derivatives with diverse aromatic substituents and fluorinated chains. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Alcohol Togni-(4-F-PhOCF2CF2)-reagent 4-Fluoro-phenoxy Not explicitly listed (inferred: ~C18H14F5IO4) ~520–540 (estimated) Not listed High electrophilicity for fluorination; used in drug synthesis
Alcohol Togni-(4-EtCO2-PhOCF2CF2)-reagent 4-Ethyl ester-phenoxy C20H19F4IO4 526.26 1836233-14-7 Enhanced solubility in polar solvents; ester group enables post-reaction modifications
Alcohol Togni-(4-MeO-PhOCF2CF2)-reagent 4-Methoxy-phenoxy Not listed ~510–530 (estimated) Not listed Reduced reactivity due to electron-donating methoxy group; lower fluorination efficiency
Alcohol C2F5-Togni reagent Pentafluoroethyl C11H10F5IO 380.10 1640118-52-0 Shorter fluorinated chain (C2F5); optimized for C–C bond formation
Alcohol Togni-(BenzimidazolylCF2CF2)-reagent Benzimidazole-linked C18H13F4IN2O 478.23 1836233-16-9 Heterocyclic substituent enhances binding in medicinal chemistry applications

Reactivity and Performance

  • Electrophilicity : The 4-F-PhO variant exhibits higher electrophilicity compared to the 4-MeO analogue (methoxy is electron-donating), enabling faster fluorination kinetics. In contrast, the 4-EtCO2 derivative balances reactivity with solubility, making it suitable for reactions requiring polar aprotic solvents .
  • Yields and Stereospecificity : highlights that oxidants like TiCl4 or PhI(OAc)2 achieve yields of 74–92% in fluorination reactions, with stereospecificity (R,R:R,S ratios up to 92:8). The 4-F-PhO reagent likely follows similar trends but may outperform analogues in stereocontrol due to its stronger electron-withdrawing group .
  • Applications :
    • Pharmaceuticals : The 4-F-PhO and Benzimidazolyl derivatives are preferred for drug candidates due to fluorine’s role in enhancing bioavailability and metabolic stability .
    • Agrochemicals : The C2F5 variant is favored for introducing perfluoroethyl groups into pesticides, leveraging its compact fluorinated chain .

Research Findings and Industrial Relevance

  • Fluorine’s Role : Fluorine’s inductive effects improve drug binding and pharmacokinetics, as seen in the 4-F-PhO reagent’s applications in antiviral and anticancer agents .
  • Comparative Studies : Budinská et al. (2016) demonstrated that Togni reagents with electron-withdrawing groups outperform analogues in nucleophilic fluorination, achieving >90% yields in tetrafluoroethylation reactions .

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